molecular formula C20H21N3O2S B2955446 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206988-27-3

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2955446
CAS No.: 1206988-27-3
M. Wt: 367.47
InChI Key: UMIFXQCRCDHZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a phenyl-imidazole moiety, a thioether linkage, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its various functional groups. The phenyl rings could participate in π-π stacking interactions, and the polar groups (like the acetamide) could form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the imidazole ring is a common motif in biologically active compounds and can participate in various chemical reactions . The thioether linkage might also be susceptible to oxidation or other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential anticonvulsant activity. A study by Aktürk et al. (2002) synthesized various omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, and assessed their anticonvulsant activity against seizures induced by maximal electroshock. The findings indicated significant anticonvulsant properties in some of these derivatives (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anticancer Activities

Research has also focused on the potential anticancer activities of related imidazole derivatives. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them against a variety of human tumor cell lines. Certain compounds showed significant activity against melanoma-type cell lines, highlighting the compound's potential in cancer research (Duran & Demirayak, 2012).

Cytotoxic Activity for Cancer Treatment

Another study by Ding et al. (2012) investigated novel compounds with imidazo[2,1-b]thiazole scaffolds for their cytotoxicity against human cancer cell lines. These compounds exhibited potential as inhibitors against certain cancer cell lines, including MDA-MB-231, a breast cancer cell line. This suggests a promising application in the development of new cancer therapies (Ding et al., 2012).

Antimicrobial Activities

The antimicrobial potential of imidazole derivatives has been explored as well. Daraji et al. (2021) synthesized 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide derivatives and evaluated their activity against various bacteria. These compounds showed significant antibacterial activity, particularly against resistant strains like MRSA (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).

Sugar-Protein Conjugation

Additionally, 2-imino-2-methoxyethyl 1-thioglycosides, derivatives of the compound , have been utilized in biochemistry for attaching sugars to proteins. Lee, Stowell, and Krantz (1976) developed a method using these derivatives, demonstrating their utility in biochemical research (Lee, Stowell, & Krantz, 1976).

Future Directions

The study of novel organic compounds like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

Mechanism of Action

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-13-12-23-18(16-8-4-2-5-9-16)14-21-20(23)26-15-19(24)22-17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIFXQCRCDHZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.